molecular formula C7H6N2OS B1298102 N-(3-cyanothiophen-2-yl)acetamide CAS No. 55654-18-7

N-(3-cyanothiophen-2-yl)acetamide

Cat. No. B1298102
CAS RN: 55654-18-7
M. Wt: 166.2 g/mol
InChI Key: ISSDPIIIRFZTAU-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative that has been synthesized and investigated for its structural and biological properties. The compound has shown significant antioxidant and antimicrobial activities, making it a potential candidate for further pharmacological studies .

Synthesis Analysis

The synthesis of N-(3-cyanothiophen-2-yl)acetamide involves a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid. This reaction leads to the formation of the desired amide derivative with a good yield. The synthesis process is crucial as it determines the purity and yield of the compound, which in turn affects its biological activity .

Molecular Structure Analysis

The molecular structure of N-(3-cyanothiophen-2-yl)acetamide was characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography. The crystal packing is stabilized by hydrogen bonds, specifically C–H···N and N–H···N interactions. Computational studies using density functional theory (DFT) were also performed to understand the electronic properties of the molecule .

Chemical Reactions Analysis

The compound's reactivity was explored through Fukui function analysis, which provides insight into the regions of the molecule that are more prone to chemical reactions. Additionally, electrophilicity-based charge transfer and charge transfer with DNA bases were computed, suggesting potential interactions between the compound and biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-cyanothiophen-2-yl)acetamide, such as its stability and solubility, are inferred from its molecular structure and the intermolecular forces present in the crystal lattice. The Hirshfeld surface analysis indicates the percentage contributions of different intermolecular contacts, which can affect the compound's physical properties. The compound's moderate antioxidant activity was assessed using an ABTS assay, and its antimicrobial activity was evaluated against various bacterial strains and yeasts, demonstrating its significant bioactivity .

Scientific Research Applications

Synthesis and Structural Investigation

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized. The study involved elemental analyses, spectroscopic studies, and X-ray crystallography. This compound showed moderate antioxidant activity and significant antimicrobial activity against various bacterial strains and yeasts (Cakmak et al., 2022).

Quantum Mechanical Studies and Photovoltaic Efficiency

Another study involved benzothiazolinone acetamide analogs, which were synthesized and investigated for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and energy of electron injection (Mary et al., 2020).

Anticancer Agents

New derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity. These compounds showed selectivity and efficacy against human lung adenocarcinoma cells, with one compound exhibiting high selectivity and low toxicity to healthy cells (Evren et al., 2019).

DNA-Binding Polymers

A cationic polythiophene derivative, involving a similar structural moiety, was synthesized and found to bind DNA. This polymer has potential use as a gene delivery vehicle, indicating its applications in gene therapy (Carreon et al., 2014).

Insecticidal Activity

Compounds derived from 3-cyanothiophene showed significant insecticidal activity against cowpea aphid, suggesting their potential use as bioactive agents in agricultural settings (Abdel-Raheem et al., 2021).

Future Directions

The compound exhibited moderate antioxidant activity and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts . This suggests that “N-(3-cyanothiophen-2-yl)acetamide” could have potential applications in the development of new antimicrobial and antioxidant agents .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSDPIIIRFZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306386
Record name N-(3-Cyano-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)acetamide

CAS RN

55654-18-7
Record name N-(3-Cyano-2-thienyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55654-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyano-2-thienyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3-cyanothiophene (12 g) was heated at reflux in acetic anhydride (34 ml) for 15 minutes, cooled and refrigerated for 3 h. The crystalline product was filtered off (13.6 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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